Etelcalcetide hydrochloride is a novel, second-generation calcimimetic agent administered intravenously [ [] ]. It is classified as an allosteric activator of the calcium-sensing receptor (CaSR) [ [] ]. In scientific research, etelcalcetide hydrochloride serves as a valuable tool for studying the role of CaSR in various physiological processes and exploring potential therapeutic targets for diseases related to calcium homeostasis.
Etelcalcetide hydrochloride is a synthetic calcimimetic agent primarily used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease undergoing hemodialysis. Approved in February 2017 under the trade name Parsabiv, this compound functions by activating the calcium-sensing receptor, which leads to a reduction in parathyroid hormone levels and subsequently lowers serum calcium levels.
Etelcalcetide hydrochloride belongs to the class of organic compounds known as oligopeptides, which are composed of short chains of amino acids. Its chemical classification includes:
The synthesis of etelcalcetide hydrochloride involves several steps that ensure high purity and yield. The process typically includes:
The synthesis emphasizes simplicity and cost-effectiveness while ensuring high purity, which is crucial for pharmaceutical applications .
Etelcalcetide hydrochloride has a complex molecular structure characterized by multiple functional groups and disulfide linkages. Key details include:
The three-dimensional structure can be represented using various chemical drawing software, and its detailed structural data can be accessed through databases like DrugBank .
Etelcalcetide hydrochloride participates in several chemical reactions, primarily involving reversible disulfide exchange with endogenous thiols in the bloodstream. This biotransformation predominantly leads to the formation of conjugates with serum albumin, which enhances its pharmacokinetic profile. Notably, etelcalcetide is not metabolized by cytochrome P450 enzymes, distinguishing it from many other pharmaceuticals .
The mechanism of action of etelcalcetide hydrochloride involves:
This mechanism significantly impacts the management of secondary hyperparathyroidism .
The physical and chemical properties of etelcalcetide hydrochloride are critical for its formulation and stability:
Etelcalcetide hydrochloride is primarily utilized in clinical settings for:
Its role as a calcimimetic agent has made it a significant addition to the therapeutic arsenal for managing complications associated with chronic kidney disease .
Etelcalcetide hydrochloride emerged from targeted research addressing limitations of first-generation calcimimetics. The calcium-sensing receptor (CaSR), a Class C G protein-coupled receptor expressed predominantly in parathyroid chief cells, was identified as the critical therapeutic target for modulating parathyroid hormone (PTH) secretion in secondary hyperparathyroidism (SHPT) [1] [5]. Early small-molecule CaSR agonists like cinacalcet demonstrated clinical efficacy but faced challenges including cytochrome P450-mediated drug interactions, variable oral bioavailability, and gastrointestinal side effects [2] [5]. This prompted the pursuit of novel agents with improved pharmacokinetic profiles.
Rational drug design focused on developing peptides capable of binding CaSR's extracellular Venus Flytrap (VFT) domain. Key structural insights revealed that CaSR activation required stabilization of the receptor's active conformation through allosteric modulation [2] [8]. Computational modeling identified cysteine residues (particularly Cys482) in the extracellular domain as critical anchoring points for covalent modulation [2] [9]. This knowledge directly informed the design of etelcalcetide as a disulfide-containing peptide optimized for targeted covalent binding.
Etelcalcetide's chemical architecture (C₃₈H₇₃N₂₁O₁₀S₂·HCl) represents a breakthrough in peptide-based calcimimetics. Its design incorporated three key innovations:
Table 1: Structural Optimization Features of Etelcalcetide Hydrochloride
Structural Feature | Chemical Rationale | Functional Outcome |
---|---|---|
D-amino acid configuration | Resistance to endogenous peptidases | Extended plasma half-life; metabolic stability |
Disulfide bridge (Cys-Cys) | Reversible covalent binding to CaSR Cys482 | Sustained receptor activation; target specificity |
Polyarginine motifs | Electrostatic interaction with CaSR's acidic binding domains | Enhanced binding affinity and allosteric modulation |
Acetylated N-terminus | Blocking of charge-dependent non-specific binding | Reduced off-target interactions |
Biotransformation studies using [¹⁴C]etelcalcetide confirmed that the primary mechanism of action involves disulfide exchange with endogenous thiols. The peptide forms long-lived conjugates with serum albumin (termed Serum Albumin Peptide Conjugates, SAPC), which serve as reservoirs maintaining active drug concentrations between hemodialysis sessions [9]. This unique biotransformation pathway enables intermittent dosing aligned with hemodialysis schedules.
Etelcalcetide's efficacy was rigorously evaluated in established rodent models of SHPT:
Adenine-Induced Chronic Kidney Disease Model: Rats fed a 0.75% adenine diet developed profound uremia, hyperphosphatemia, and parathyroid hyperplasia within 4 weeks. Subcutaneous etelcalcetide administration (0.3 mg/kg/day) significantly suppressed plasma PTH levels by 85% compared to vehicle-treated controls (p<0.001) [6]. Histopathological analysis demonstrated:
5/6 Nephrectomy Model: In surgically-induced renal insufficiency models, etelcalcetide administered thrice weekly:
Table 2: Preclinical Efficacy in SHPT Rodent Models
Parameter | Adenine Model Results | 5/6 Nephrectomy Results | Significance vs Control |
---|---|---|---|
PTH Reduction | 85% decrease | 79% decrease | p<0.001 |
Parathyroid Gland Weight | 72% reduction | 68% reduction | p<0.01 |
FGF23 Reduction | 70% decrease | 72% decrease | p<0.001 |
Vascular Calcification | Aortic calcium normalized | 89% reduction in calcium | Equivalent to non-uremic controls |
Population pharmacokinetic/pharmacodynamic (PK/PD) modeling using data from five phase I-III clinical trials elucidated etelcalcetide's unique disposition in CKD:
Pharmacokinetics:
Pharmacodynamics: A semi-mechanistic model characterized the cooperative relationship between etelcalcetide, PTH, and calcium:
Table 3: Pharmacokinetic/Pharmacodynamic Parameters in CKD Models
Parameter | Value | Biological Significance |
---|---|---|
Clearance (HD patients) | 0.472 L/h | Primarily determined by hemodialysis efficiency |
Central Volume (Vc) | 49.9 L | Extensive tissue distribution beyond plasma compartment |
PTH Turnover Half-life | 0.36 h | Rapid response to CaSR activation |
Calcium Turnover Half-life | 23 h | Slow homeostatic adjustment to PTH changes |
Dialysis Recovery | 60% of dose | Enables post-dialysis administration scheduling |
Etelcalcetide demonstrated superior biochemical control versus active comparators in CKD models. In head-to-head studies with paricalcitol:
Mechanistically, etelcalcetide restored CaSR and vitamin D receptor (VDR) expression in parathyroid glands of uremic rats, enabling physiological regulation of PTH synthesis and secretion [1] [2]. This contrasted with vitamin D analogs that downregulate VDR expression during long-term therapy.
Table 4: Key Chemical Identifiers for Etelcalcetide Hydrochloride
Identifier | Value |
---|---|
IUPAC Name | (6R,9R,12R,15R,18R,21R,24S,29R)-24-Acetamido-1,29-diamino-12,15,18-tris(3-carbamimidamidopropyl)-6-carbamoyl-1-imino-9,21-dimethyl-8,11,14,17,20,23-hexaoxo-26,27-dithia-2,7,10,13,16,19,22-heptaazatriacontan-30-oic acid hydrochloride |
CAS Registry | 1334237-71-6 |
Molecular Formula | C₃₈H₇₃N₂₁O₁₀S₂·HCl |
Molecular Weight | 1048.26 g/mol (free base) |
Synonyms | Velcalcetide HCl; AMG 416 HCl; KAI-4169 HCl |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7